N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide is a complex organic compound with the chemical formula and a molecular weight of 373.4 g/mol. This compound is characterized by its unique structural features, which include a chromene core substituted with a fluorophenyl group and a trimethoxybenzamide moiety. It falls under the category of chromone derivatives, which are known for their diverse biological activities.
The compound is referenced in various chemical databases and patents, indicating its relevance in pharmaceutical research and development. Notably, it has been documented in sources such as ChemSrc and PubChem, which provide detailed chemical information including molecular structure and potential applications in medicinal chemistry .
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide is classified as a chromone derivative. Chromones are heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound may exhibit similar pharmacological effects due to its structural characteristics.
The synthesis of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide can be achieved through several synthetic pathways. A common method involves the condensation of 3,4,5-trimethoxybenzoic acid with an appropriate amine derivative followed by cyclization to form the chromene structure.
The molecular structure of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide features:
The compound's structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 373.4 g/mol |
SMILES | Cc1ccc(-c2cc(=O)c3cc(NC(=O)c4ccccc4F)ccc3o2)cc1 |
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide can participate in various chemical reactions typical for amides and carbonyl compounds:
These reactions can be utilized to modify the compound for enhanced biological activity or to explore structure-activity relationships in drug development.
Research suggests that chromone derivatives may exert their effects through:
The chemical properties include:
Relevant analyses such as spectral data (NMR, IR) would provide further insights into its structural characteristics.
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide has potential applications in:
Given its structural features and potential biological activities, further research into this compound could yield significant therapeutic benefits.
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.: 121955-20-2
CAS No.: